Advanced Structural Profiling and Synthetic Methodologies of 4,5-Diethylfuran-2-carboxylic Acid
Advanced Structural Profiling and Synthetic Methodologies of 4,5-Diethylfuran-2-carboxylic Acid
Executive Summary
In the landscape of modern heterocyclic chemistry, furan-2-carboxylic acid (furoic acid) derivatives serve as critical building blocks for pharmaceuticals, agrochemicals, and advanced catalytic systems. 4,5-Diethylfuran-2-carboxylic acid (CAS: 84521-65-3) represents a highly specialized, sterically and electronically tuned variant of this class[1]. The presence of two ethyl substituents at the C4 and C5 positions imparts unique lipophilicity and alters the electron density of the furan core. This in-depth technical guide provides a comprehensive analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and explores its authoritative applications in transition-metal catalysis and drug design.
Physicochemical Architecture and Electronic Properties
The molecular architecture of 4,5-Diethylfuran-2-carboxylic acid is defined by the electron-rich aromatic furan ring, modified by the positive inductive (+I) effects of the C4 and C5 ethyl groups.
Mechanistically, these alkyl groups donate electron density into the π -system of the furan ring. This enrichment increases the Lewis basicity of the furan oxygen compared to unsubstituted furoic acid. Consequently, when deployed as a ligand, the molecule can participate in robust bidentate coordination (utilizing both the carboxylate oxygen and the furan oxygen).
Quantitative Data Summary
The following table consolidates the core physicochemical parameters of the compound, essential for analytical tracking and computational modeling:
| Property | Value | Source |
| CAS Number | 84521-65-3 | ChemScene[1] |
| Molecular Formula | C 9 H 12 O 3 | PubChemLite[2] |
| Molecular Weight | 168.19 g/mol | ChemScene[1] |
| Monoisotopic Mass | 168.07864 Da | PubChemLite[2] |
| SMILES String | CCC1=C(OC(=C1)C(=O)O)CC | PubChemLite[2] |
| Predicted CCS [M+H]+ | 134.2 Ų | PubChemLite[2] |
| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[1] |
Rational Synthesis: Regioselective Functionalization
Synthesizing 4,5-Diethylfuran-2-carboxylic acid requires precise regiocontrol. The most efficient and scalable approach leverages the directed α -lithiation of 2,3-diethylfuran. Because the oxygen atom in the furan ring strongly coordinates with lithium, deprotonation occurs exclusively at the adjacent, unhindered α -position (C5 of the starting material, which becomes C2 of the product).
Self-Validating Experimental Protocol
Note: This protocol incorporates In-Process Controls (IPC) to ensure a self-validating workflow, preventing downstream failures.
Reagents Required:
-
2,3-Diethylfuran (1.0 equiv)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv)
-
Tetramethylethylenediamine (TMEDA, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Solid Carbon Dioxide (Dry Ice, excess)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Introduce anhydrous THF and 2,3-diethylfuran. Causality: Strict anhydrous conditions are mandatory as organolithium reagents are violently quenched by moisture, leading to starting material recovery.
-
Regioselective Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add TMEDA, followed by the dropwise addition of n-BuLi.
-
Mechanistic Rationale: TMEDA breaks down the hexameric aggregates of n-BuLi into highly reactive monomers. The -78 °C temperature is critical to thermodynamically prevent the lithiated furan intermediate from undergoing undesired ring-opening reactions.
-
-
In-Process Control (IPC) - Self-Validation Step: Withdraw a 0.1 mL aliquot and quench with D 2 O. Analyze via GC-MS or 1 H-NMR. Validation: Proceed to step 4 only if >95% deuterium incorporation is observed at the α -position, confirming successful and complete lithiation.
-
Electrophilic Trapping: Rapidly introduce an excess of freshly crushed solid CO 2 (dry ice) into the reaction mixture. Causality: CO 2 acts as a hard electrophile, reacting instantaneously with the localized carbanion to form the lithium carboxylate salt.
-
Acidification & Isolation: Allow the reaction to warm to room temperature. Quench carefully with 1M HCl until the aqueous phase reaches pH 2. Extract with Ethyl Acetate (EtOAc).
-
Mechanistic Rationale: Acidification protonates the water-soluble lithium carboxylate into the lipophilic free carboxylic acid, enabling efficient partitioning into the organic phase for subsequent crystallization.
-
Synthetic workflow for 4,5-Diethylfuran-2-carboxylic acid via directed alpha-lithiation.
Applications in Catalysis and Drug Development
Internal Electron Donors in Ziegler-Natta Catalysis
One of the most highly specialized applications of 4,5-Diethylfuran-2-carboxylic acid is its use as an internal electron donor (IED) in Ziegler-Natta catalysts for olefin polymerization[3].
In the synthesis of highly isotactic polypropylene, the stereoregulating ability of the titanium active site is heavily dependent on the electron donor. The specific steric bulk of the C4/C5 ethyl groups forces the furan-2-carboxylate moiety into an optimal geometric conformation when binding to the MgCl 2 -supported Titanium active sites. Furthermore, the +I effect of the ethyl groups enhances the electron density on the furan oxygen, allowing it to act as a bidentate ligand. This strong coordination prevents the "poisoning" of the catalyst and strictly controls the insertion face of the incoming propylene monomer, leading to high stereoregularity[3].
Mechanistic role of furan-2-carboxylic acid derivatives as electron donors in catalytic olefin polymerization.
Pharmaceutical Bioisosterism
In medicinal chemistry, the 4,5-diethylfuran core serves as a lipophilic bioisostere for substituted phenyl rings or pyrroles. The carboxylic acid moiety acts as a strong hydrogen-bond acceptor and donor, making it an excellent candidate for targeting arginine or lysine residues within enzyme active sites. The ethyl groups significantly increase the LogP of the molecule compared to standard furoic acid, enhancing blood-brain barrier (BBB) penetration and cellular membrane permeability in early-stage drug design.
References
-
[2] PubChemLite. 4,5-diethylfuran-2-carboxylic acid (C9H12O3) - Structural Information and Predicted CCS. Université du Luxembourg. Available at:[Link]
-
[3] Google Patents. CN101560273A - Olefin polymerization catalyst, preparation method and polymerization method. Available at:
